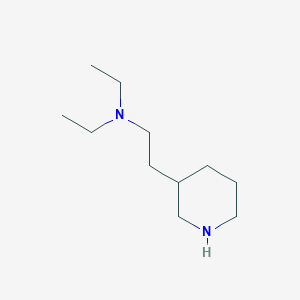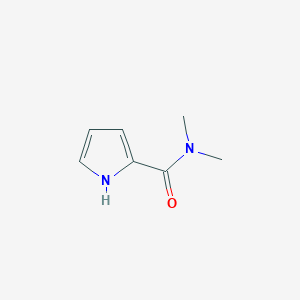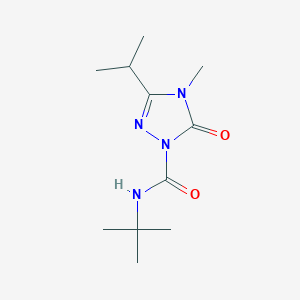![molecular formula C25H31N3NiO3+ B3023337 [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel CAS No. 847654-16-4](/img/structure/B3023337.png)
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel is a coordination compound that features a nickel ion complexed with a ligand derived from glycine and dibutylglycinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel typically involves the reaction of nickel salts with the corresponding ligand. One common method involves the condensation of dibutylglycinamide with benzaldehyde to form the Schiff base, which is then reacted with nickel(II) acetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the nickel ion.
Substitution: Ligand exchange reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction could yield nickel(I) species. Substitution reactions typically result in new nickel complexes with different ligands.
Applications De Recherche Scientifique
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential as a metalloprotein mimic is being explored, which could have implications in understanding enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: It is investigated for its use in materials science, particularly in the development of novel materials with specific electronic or magnetic properties.
Mécanisme D'action
The mechanism by which [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel exerts its effects involves coordination chemistry principles. The nickel ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. The pathways involved often include electron transfer processes and ligand exchange mechanisms, which are crucial for its catalytic and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
[N-[alpha-[2-(Diethylglycinamido)phenyl]benzylidene]glycinato]nickel: Similar structure but with diethyl groups instead of dibutyl groups.
[N-[alpha-[2-(Dimethylglycinamido)phenyl]benzylidene]glycinato]nickel: Features dimethyl groups, leading to different steric and electronic properties.
[N-[alpha-[2-(Diphenylglycinamido)phenyl]benzylidene]glycinato]nickel: Contains diphenyl groups, which significantly alter the compound’s characteristics.
Uniqueness
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel is unique due to the presence of dibutyl groups, which provide distinct steric hindrance and electronic effects
Propriétés
Numéro CAS |
847654-16-4 |
|---|---|
Formule moléculaire |
C25H31N3NiO3+ |
Poids moléculaire |
480.2 g/mol |
Nom IUPAC |
2-[[[2-[2-(dibutylamino)acetyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C25H33N3O3.Ni/c1-3-5-16-28(17-6-4-2)19-23(29)27-22-15-11-10-14-21(22)25(26-18-24(30)31)20-12-8-7-9-13-20;/h7-15H,3-6,16-19H2,1-2H3,(H2,26,27,29,30,31);/q;+3/p-2 |
Clé InChI |
DATYRXVRPUHZJH-UHFFFAOYSA-L |
SMILES |
CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)O)C2=CC=CC=C2.[Ni] |
SMILES canonique |
CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)[O-])C2=CC=CC=C2.[Ni+3] |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)



![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)


![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)



